molecular formula C17H15N B1593305 2-(3,5-Dimethylphenyl)quinoline CAS No. 1056451-44-5

2-(3,5-Dimethylphenyl)quinoline

Cat. No.: B1593305
CAS No.: 1056451-44-5
M. Wt: 233.31 g/mol
InChI Key: LLXSSVSSSWIZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylphenyl)quinoline is a chemical compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the 3,5-dimethylphenyl group in this compound adds to its structural complexity and potential for unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethylphenyl)quinoline typically involves the following steps:

  • Benzene Derivative Preparation: The starting material is often a benzene derivative that undergoes nitration to introduce a nitro group.

  • Formation of Quinoline Core: The nitrobenzene derivative is then subjected to a series of reactions, including reduction and cyclization, to form the quinoline core.

  • Introduction of 3,5-Dimethylphenyl Group:

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and the use of catalysts to improve yield and efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethylphenyl)quinoline can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form quinone derivatives.

  • Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as hydrogen (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: Quinone derivatives, which are important in dye and pigment industries.

  • Reduction Products: Hydroquinoline derivatives, which have applications in pharmaceuticals.

  • Substitution Products: Halogenated quinolines, which can be further modified for various uses.

Scientific Research Applications

2-(3,5-Dimethylphenyl)quinoline has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties.

  • Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

  • Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,5-Dimethylphenyl)quinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation and induce apoptosis.

Comparison with Similar Compounds

2-(3,5-Dimethylphenyl)quinoline is compared with other similar compounds such as 2-(4-methylphenyl)quinoline and 2-(2,6-dimethylphenyl)quinoline While these compounds share the quinoline core, the position and nature of the substituents lead to differences in their chemical properties and biological activities

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable target for research and development. Understanding its synthesis, reactions, and applications can lead to the discovery of new materials and therapeutic agents.

Properties

IUPAC Name

2-(3,5-dimethylphenyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXSSVSSSWIZIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50648815
Record name 2-(3,5-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056451-44-5
Record name 2-(3,5-Dimethylphenyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50648815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethylphenyl)quinoline
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylphenyl)quinoline
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethylphenyl)quinoline
Reactant of Route 4
Reactant of Route 4
2-(3,5-Dimethylphenyl)quinoline
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethylphenyl)quinoline
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylphenyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.